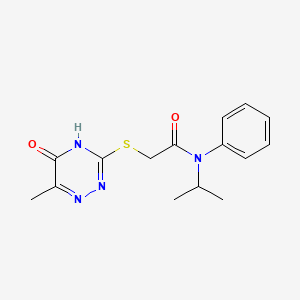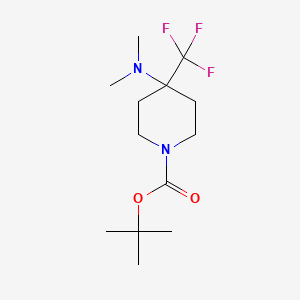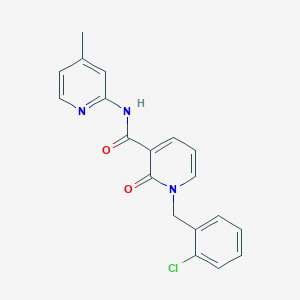![molecular formula C24H27N3O3 B2947293 1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018147-10-8](/img/structure/B2947293.png)
1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It also contains a benzo[d]imidazol-2-yl group and a pyrrolidin-2-one group, both of which are common in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an allyl group with a compound containing the benzo[d]imidazol-2-yl group and the pyrrolidin-2-one group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The allyl group would provide unsaturation, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups would contribute to the compound’s aromaticity and cyclic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the allyl group, which is known to be reactive due to its unsaturation . The benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the allyl group could make the compound more volatile, while the benzo[d]imidazol-2-yl and pyrrolidin-2-one groups could contribute to its solubility in various solvents .科学的研究の応用
Synthesis and Chemical Reactions
The compound and its analogs are involved in complex synthetic processes. For instance, Katritzky et al. (2000) demonstrated novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, showcasing the versatility of such compounds in generating structurally diverse molecules with potential biological activities Katritzky, Qiu, He, & Yang, 2000. Similarly, Abecassis, Gibson, and Martín-Fontecha (2009) explored the synthesis of enantioenriched secondary and tertiary alcohols via tricarbonylchromium(0) complexes, indicating the role of such compounds in enantioselective synthesis Abecassis, Gibson, & Martín-Fontecha, 2009.
Catalytic Applications
In the field of catalysis, Díez et al. (2012) presented imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols in aqueous media, showcasing how related compounds facilitate significant advancements in catalysis Díez, Gimeno, Lledós, Suárez, & Vicent, 2012.
Molecular Interactions and Functional Group Transformations
The study of molecular interactions and functional group transformations is another area where these compounds find application. For example, the work by Hashmi, Yang, and Rominger (2012) on the gold(I)-catalyzed rearrangement of 3-silyloxy-1,5-enynes for efficient synthesis of heterocycles emphasizes the utility of allyl and imidazole moieties in facilitating complex molecular transformations Hashmi, Yang, & Rominger, 2012.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-20-9-5-6-10-21(20)27(24)15-19(28)16-30-22-11-7-4-8-17(22)2/h3-11,18-19,28H,1,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNPGRXEUPBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)
![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)


![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)


![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)